N'-(3-(Benzyloxy)benzylidene)-3-methoxybenzohydrazide
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Overview
Description
N’-(3-(Benzyloxy)benzylidene)-3-methoxybenzohydrazide is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound belongs to the class of hydrazides and is characterized by the presence of benzyloxy and methoxy groups attached to a benzylidene core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-(Benzyloxy)benzylidene)-3-methoxybenzohydrazide typically involves a Schiff base reaction. This reaction is a condensation process between an aldehyde and a hydrazide. In this case, 3-methoxybenzohydrazide reacts with 3-(benzyloxy)benzaldehyde under acidic or basic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction .
Industrial Production Methods
While specific industrial production methods for N’-(3-(Benzyloxy)benzylidene)-3-methoxybenzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the compound in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N’-(3-(Benzyloxy)benzylidene)-3-methoxybenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the hydrazide group to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings, introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzoquinones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the benzene rings.
Scientific Research Applications
N’-(3-(Benzyloxy)benzylidene)-3-methoxybenzohydrazide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: It can be used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N’-(3-(Benzyloxy)benzylidene)-3-methoxybenzohydrazide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and modulate signaling pathways related to inflammation and microbial activity. The compound’s structure allows it to bind to active sites of enzymes, thereby inhibiting their activity and exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
- N’-(3-(Benzyloxy)benzylidene)-2-pyrazinecarbohydrazide
- N’-(3-(Benzyloxy)benzylidene)-1-naphthohydrazide
- N’-(3-(Benzyloxy)benzylidene)-2-phenylacetohydrazide
Uniqueness
N’-(3-(Benzyloxy)benzylidene)-3-methoxybenzohydrazide is unique due to the presence of both benzyloxy and methoxy groups, which confer specific chemical properties and reactivity. These functional groups enhance its potential as a versatile intermediate in organic synthesis and its biological activity in medicinal chemistry.
Properties
CAS No. |
395676-16-1 |
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Molecular Formula |
C22H20N2O3 |
Molecular Weight |
360.4 g/mol |
IUPAC Name |
3-methoxy-N-[(E)-(3-phenylmethoxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C22H20N2O3/c1-26-20-11-6-10-19(14-20)22(25)24-23-15-18-9-5-12-21(13-18)27-16-17-7-3-2-4-8-17/h2-15H,16H2,1H3,(H,24,25)/b23-15+ |
InChI Key |
MJFQPZJIDIIACX-HZHRSRAPSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)C(=O)N/N=C/C2=CC(=CC=C2)OCC3=CC=CC=C3 |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NN=CC2=CC(=CC=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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